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molecular formula C7H7F3O2 B1352823 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione CAS No. 30923-69-4

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Cat. No. B1352823
M. Wt: 180.12 g/mol
InChI Key: LTTCLMXHNACGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921364B2

Procedure details

Intermediate 2 (0.120 g, 0.66 mmol) and hydrazine hydrate (0.04 mL, 0.72 mmol) were dissolved in ethanol (6 mL) and refluxed overnight. Work-up (H2O/AcOEt) after cooling the mixture to RT gave the title compound as a brown solid (0.114 g).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=O)[CH2:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])[CH2:3][CH2:2]1.O.[NH2:14][NH2:15].O.CCOC(C)=O>C(O)C>[CH:1]1([C:4]2[NH:15][N:14]=[C:6]([C:7]([F:10])([F:9])[F:8])[CH:5]=2)[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
C1(CC1)C(CC(C(F)(F)F)=O)=O
Name
Quantity
0.04 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.114 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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